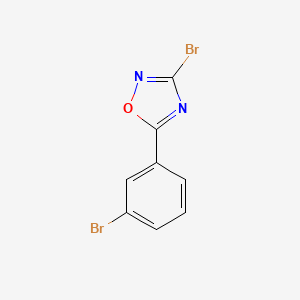

3-Bromo-5-(3-bromophenyl)-1,2,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-(3-bromophenyl)-1,2,4-oxadiazole is a brominated heterocyclic compound featuring an oxadiazole ring, a structure of interest in various chemical syntheses and applications. The presence of bromine atoms makes it a potential candidate for further functionalization through cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic devices .

Synthesis Analysis

The synthesis of brominated oxadiazoles often involves the reaction of appropriate precursors under conditions that facilitate the formation of the 1,2,4-oxadiazole ring. For instance, the reaction of 3-(4-bromobenzoyl)propionic acid with aryl acid hydrazides in the presence of phosphorous oxychloride can lead to the formation of 1,3,4-oxadiazole derivatives . Although this example does not directly describe the synthesis of this compound, it provides insight into the general methods used to synthesize brominated oxadiazoles.

Molecular Structure Analysis

The molecular structure of brominated oxadiazoles, such as N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, has been studied using crystallographic methods. These studies reveal that the bromophenyl group is nearly coplanar with the oxadiazole ring, which may influence the compound's reactivity and physical properties . The planarity is an important aspect of the molecular structure, as it can affect the mesomorphic and electronic properties of the material.

Chemical Reactions Analysis

Brominated oxadiazoles are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cross-coupling reactions with arylboric acids to synthesize different biphenyls and other heterocyclic compounds . The presence of bromine atoms in the oxadiazole ring makes these compounds suitable for such transformations, which can lead to the formation of liquid crystalline materials with potential applications in electronic devices.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxadiazoles are influenced by their molecular structure. For example, the mesogenic properties of a series of 1,3,4-oxadiazoles were evaluated, showing that these compounds can exhibit smectic A mesophases or nematic phases, depending on the nature of the substituents . The electronic properties, such as absorption and emission spectra, as well as electrochemical behavior, have been studied for symmetrically substituted derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . These properties are crucial for the application of these compounds in optoelectronic devices.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-5-(3-bromophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELBJJIFLOOHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)

![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)

![2,4-dichloro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020090.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide](/img/structure/B3020095.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B3020098.png)